molecular formula C7H15ClN2O2S B8097264 cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride

cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride

Cat. No.: B8097264
M. Wt: 226.73 g/mol
InChI Key: SPLMACVQGFEUJR-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is conducted in water and yields N-substituted pyrroles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride is unique due to its specific methylsulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3aR,6aR)-5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c1-12(10,11)9-4-6-2-3-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLMACVQGFEUJR-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CCNC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@H]2CCN[C@H]2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.